molecular formula C7H8O4 B1231583 3-Methyl-cis,cis-muconic acid

3-Methyl-cis,cis-muconic acid

Cat. No.: B1231583
M. Wt: 156.14 g/mol
InChI Key: LEQDZBVDPGNGMH-LDIADDGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-cis,cis-muconic acid is a dicarboxylic acid that is cis,cis-muconic acid in which the hydrogens at position 3 is substituted by a methyl group. It derives from a cis,cis-muconic acid.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Pathways and Enzyme Studies

Research has demonstrated that 3-methyl-cis,cis-muconic acid can be utilized in studying various biochemical pathways, particularly those involving microbial metabolism. For instance, studies on the substrate specificity of muconate cycloisomerases from Pseudomonas putida have shown that these enzymes can effectively convert this compound into other valuable products, including lactones . This highlights its potential role in biocatalysis and enzyme engineering.

2. Bioconversion Processes

Recent advances in bioconversion techniques have explored the transformation of biomass-derived cresols into this compound. This process involves using specific microbial strains capable of metabolizing cresols, which are prevalent in pyrolysis wastewater . The yields obtained through this bioconversion are significant for developing sustainable production methods for this compound.

3. Synthesis of Functional Materials

This compound serves as a precursor for synthesizing functional materials such as polyurethanes and bio-based plastics. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable properties for industrial applications . The potential to create biodegradable plastics from renewable resources positions this compound favorably within the context of sustainable development.

Case Study 1: Enzyme-Catalyzed Reactions

A study focused on the enzymatic cyclization of this compound demonstrated that it could be converted into various products, including methylmuconolactones, through specific enzymatic pathways . The stereochemical outcomes of these reactions were analyzed, providing insights into how modifications at the methyl group position affect product formation.

Case Study 2: Wastewater Treatment

Research investigating the bioconversion of cresols to this compound revealed that certain microbial strains could effectively utilize these compounds as substrates, leading to significant production yields . This approach not only contributes to waste management but also provides a pathway for generating value-added products from environmental pollutants.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(2Z,4Z)-3-methylhexa-2,4-dienedioic acid

InChI

InChI=1S/C7H8O4/c1-5(4-7(10)11)2-3-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2-,5-4-

InChI Key

LEQDZBVDPGNGMH-LDIADDGTSA-N

SMILES

CC(=CC(=O)O)C=CC(=O)O

Isomeric SMILES

C/C(=C/C(=O)O)/C=C\C(=O)O

Canonical SMILES

CC(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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